molecular formula C8H13ClO3 B3033110 1-(2-Chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane CAS No. 84786-96-9

1-(2-Chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

Cat. No. B3033110
CAS RN: 84786-96-9
M. Wt: 192.64 g/mol
InChI Key: IUSUWHIYSSPTMU-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,4-diazabicyclo[2.2.2]octane (DABCO), also known as triethylenediamine . DABCO is a colorless solid and a highly nucleophilic tertiary amine base, which is used as a catalyst and reagent in polymerization and organic synthesis .


Synthesis Analysis

DABCO can be synthesized via the cyclization of the dihydrobromide salt of 1-(2-bromoethyl)piperazine or the dihydrochloride salt of 1-(2-chloroethyl)piperazine . It’s also commercially produced by the catalytic thermolysis of ethylenediamine or 2-hydroxyethylamine .


Molecular Structure Analysis

The structure of DABCO is a bicyclic organic compound with the formula N2(C2H4)3 . This structure allows DABCO to act as a strong base and nucleophile .


Chemical Reactions Analysis

DABCO can be used in various chemical reactions. For instance, it can catalyze [4 + 2] annulation reactions between 5-methylenehex-2-ynedioates and electron-deficient olefins . It can also be used in the synthesis of piperazine derivatives via C–N bond cleavage .

Scientific Research Applications

Synthetic Reagents

DABCO serves as a starting material for designing new reagents with diverse applications:

Piperazine Synthesis

DABCO plays a crucial role in the synthesis of piperazine derivatives:

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. For instance, DABCO is considered hazardous by the 2012 OSHA Hazard Communication Standard . It’s classified as a flammable liquid, and it may cause skin irritation and drowsiness or dizziness .

Future Directions

The future directions in the research and application of DABCO and its derivatives could involve the development of new photosensitizers with enhanced tumor selectivity, improving the effectiveness of photodynamic therapy . Additionally, new applications of DABCO in medical devices and other areas could be explored .

properties

IUPAC Name

1-(2-chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO3/c1-7-4-10-8(2-3-9,11-5-7)12-6-7/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSUWHIYSSPTMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12COC(OC1)(OC2)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40459770
Record name 2,6,7-Trioxabicyclo[2.2.2]octane, 1-(2-chloroethyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

CAS RN

84786-96-9
Record name 2,6,7-Trioxabicyclo[2.2.2]octane, 1-(2-chloroethyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane
Reactant of Route 2
Reactant of Route 2
1-(2-Chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane
Reactant of Route 3
1-(2-Chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane
Reactant of Route 4
1-(2-Chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane
Reactant of Route 5
1-(2-Chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane
Reactant of Route 6
Reactant of Route 6
1-(2-Chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

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